Acenocoumarol-d4

Übersicht

Beschreibung

Acenocoumarol-d4 is a deuterated form of acenocoumarol, an anticoagulant drug used in the prevention and treatment of thromboembolic diseases such as deep vein thrombosis, pulmonary embolism, and myocardial infarction . The deuterated form, this compound, is often used as an internal standard in mass spectrometry for the quantification of acenocoumarol due to its stable isotopic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acenocoumarol-d4 involves the incorporation of deuterium atoms into the acenocoumarol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. One common method involves the reaction of 4-hydroxycoumarin with a deuterated nitrophenylacetyl chloride in the presence of a base, followed by reduction and cyclization to form the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

Acenocoumarol-d4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like sodium hydroxide or other bases can facilitate nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amino derivatives from reduction reactions and substituted coumarins from nucleophilic substitution .

Wissenschaftliche Forschungsanwendungen

Acenocoumarol-d4 has several scientific research applications, including:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of acenocoumarol.

Biology: Studied for its effects on various biological pathways and its potential as a research tool in pharmacokinetics.

Medicine: Investigated for its anticoagulant properties and potential therapeutic applications.

Industry: Utilized in the development and quality control of pharmaceutical products

Wirkmechanismus

Acenocoumarol-d4 exerts its effects by inhibiting the enzyme vitamin K epoxide reductase, which is essential for the carboxylation of vitamin K-dependent clotting factors (II, VII, IX, and X). This inhibition leads to a decrease in the synthesis of these clotting factors, thereby reducing blood coagulation . The molecular targets include the enzyme vitamin K epoxide reductase and the pathways involved in the vitamin K cycle .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Warfarin: Another anticoagulant that inhibits vitamin K epoxide reductase but has different pharmacokinetics and dosing requirements.

Phenprocoumon: Similar mechanism of action but with a longer half-life compared to acenocoumarol.

Dicoumarol: Naturally occurring anticoagulant with similar properties but less commonly used

Uniqueness

Acenocoumarol-d4 is unique due to its deuterated form, which provides stability and precision in analytical applications. Its use as an internal standard in mass spectrometry sets it apart from other anticoagulants, making it a valuable tool in both research and industry .

Biologische Aktivität

Acenocoumarol-d4 is a deuterated form of acenocoumarol, an oral anticoagulant commonly used in the prevention and treatment of thromboembolic disorders. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications based on recent research findings.

This compound functions as a vitamin K antagonist, inhibiting the vitamin K epoxide reductase complex. This inhibition prevents the reduction of vitamin K, which is essential for the carboxylation of certain glutamic acid residues on vitamin K-dependent clotting factors (II, VII, IX, and X). As a result, the synthesis of these clotting factors is impaired, leading to decreased thrombin generation and reduced coagulation activity .

Anticoagulant Activity

This compound exhibits a rapid onset of action with peak plasma concentrations typically reached within 1 to 3 hours post-administration. Its anticoagulant effect lasts approximately 15 to 20 hours . The therapeutic prothrombin range is usually achieved 36 hours after the initial dose, making it effective for managing conditions such as atrial fibrillation and venous thromboembolism .

Anti-Inflammatory Effects

Recent studies have highlighted acenocoumarol's potential anti-inflammatory properties. In vitro experiments demonstrated that acenocoumarol inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages. This effect is mediated through the inhibition of the NF-κB and MAPK signaling pathways, suggesting that acenocoumarol may serve as a therapeutic agent for chronic inflammatory diseases .

Case Studies and Clinical Findings

A series of case reports have documented the clinical implications of acenocoumarol use in patients undergoing surgical procedures. For instance:

- Case 1 : A patient with a mechanical heart valve experienced elevated INR levels (>8) after being prescribed acenocoumarol alongside linezolid. The INR was successfully managed with fresh frozen plasma transfusions .

- Case 2 : Another patient undergoing aortic valve replacement developed an INR >5 while on acenocoumarol and linezolid. The management involved withholding acenocoumarol temporarily until INR levels stabilized .

These cases underscore the importance of careful monitoring of INR levels in patients receiving acenocoumarol to prevent adverse effects.

Comparative Studies

A comparative analysis between acenocoumarol and warfarin revealed no significant differences in anticoagulation control among patients treated with either medication. Factors such as advanced alcoholism and liver failure were identified as major contributors to poor anticoagulation control rather than the type of vitamin K antagonist used . This finding emphasizes the need for individualized patient management strategies regardless of the anticoagulant prescribed.

Research Findings

Recent research has focused on genetic factors influencing acenocoumarol dosing. A genome-wide association study identified several genetic variants associated with interindividual variability in stabilized doses, highlighting the role of pharmacogenomics in optimizing anticoagulation therapy .

Eigenschaften

IUPAC Name |

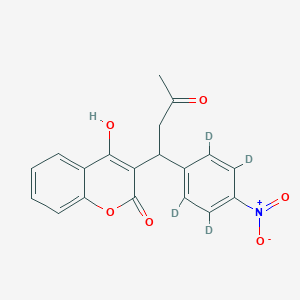

4-hydroxy-3-[3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO6/c1-11(21)10-15(12-6-8-13(9-7-12)20(24)25)17-18(22)14-4-2-3-5-16(14)26-19(17)23/h2-9,15,22H,10H2,1H3/i6D,7D,8D,9D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABCILAOYCMVPS-YKVCKAMESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(CC(=O)C)C2=C(C3=CC=CC=C3OC2=O)O)[2H])[2H])[N+](=O)[O-])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.